molecular formula C19H28FN5O3 B11066683 1-[2-Fluoro-5-(4-isobutyrylpiperazin-1-yl)-4-nitrophenyl]-4-methylpiperazine

1-[2-Fluoro-5-(4-isobutyrylpiperazin-1-yl)-4-nitrophenyl]-4-methylpiperazine

Cat. No.: B11066683
M. Wt: 393.5 g/mol
InChI Key: GCJBCHLHLPSVPF-UHFFFAOYSA-N
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Description

1-{4-[4-FLUORO-5-(4-METHYLPIPERAZINO)-2-NITROPHENYL]PIPERAZINO}-2-METHYL-1-PROPANONE is a complex organic compound featuring a piperazine ring substituted with fluorine, methyl, and nitro groups

Chemical Reactions Analysis

1-{4-[4-FLUORO-5-(4-METHYLPIPERAZINO)-2-NITROPHENYL]PIPERAZINO}-2-METHYL-1-PROPANONE undergoes various chemical reactions:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The fluorine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Cyclization: The piperazine ring can undergo cyclization reactions to form more complex structures.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions.

Mechanism of Action

The mechanism of action of 1-{4-[4-FLUORO-5-(4-METHYLPIPERAZINO)-2-NITROPHENYL]PIPERAZINO}-2-METHYL-1-PROPANONE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The fluorine and nitro groups enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

1-{4-[4-FLUORO-5-(4-METHYLPIPERAZINO)-2-NITROPHENYL]PIPERAZINO}-2-METHYL-1-PROPANONE can be compared with other piperazine derivatives such as:

Properties

Molecular Formula

C19H28FN5O3

Molecular Weight

393.5 g/mol

IUPAC Name

1-[4-[4-fluoro-5-(4-methylpiperazin-1-yl)-2-nitrophenyl]piperazin-1-yl]-2-methylpropan-1-one

InChI

InChI=1S/C19H28FN5O3/c1-14(2)19(26)24-10-8-23(9-11-24)17-13-16(15(20)12-18(17)25(27)28)22-6-4-21(3)5-7-22/h12-14H,4-11H2,1-3H3

InChI Key

GCJBCHLHLPSVPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCN(CC3)C

Origin of Product

United States

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